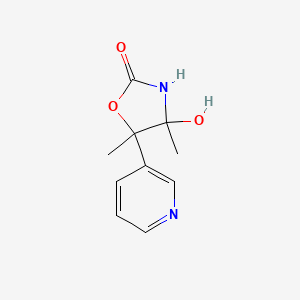
4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Vue d'ensemble
Description
4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one, also known as PPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPO is a heterocyclic compound that contains a pyridine ring and an oxazolidinone ring. It has a molecular weight of 203.23 g/mol and a melting point of 220-222°C.
Mécanisme D'action
The mechanism of action of 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. In cancer cells, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell proliferation. In viruses, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to inhibit the activity of viral proteases, which are essential for viral replication and maturation. In bacteria, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to inhibit the activity of bacterial RNA polymerase, which is essential for bacterial transcription and translation.
Biochemical and Physiological Effects:
4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to have various biochemical and physiological effects on the target cells. In cancer cells, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to induce apoptosis, which is a programmed cell death process. In viruses, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to inhibit viral replication and maturation, which leads to the inhibition of viral infection. In bacteria, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to inhibit bacterial transcription and translation, which leads to the inhibition of bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one also has some limitations, such as its limited solubility in water and its instability under certain conditions, such as high temperature and strong acid or base.
Orientations Futures
There are several future directions for the research on 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one, including the development of new synthesis methods, the investigation of its mechanism of action, the optimization of its biochemical and physiological effects, and the exploration of its potential applications in various fields. In medicinal chemistry, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one could be further developed as a potential anticancer, antiviral, or antibacterial agent. In material science, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one could be further developed as a monomer for the synthesis of new materials with improved mechanical and thermal properties. In agricultural chemistry, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one could be further developed as a herbicide with improved selectivity and safety.
Applications De Recherche Scientifique
4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to possess antitumor, antiviral, and antibacterial activities. In material science, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been used as a monomer for the synthesis of polyoxazolidinones, which have excellent mechanical properties and thermal stability. In agricultural chemistry, 4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been used as a herbicide for the control of weeds in various crops.
Propriétés
IUPAC Name |
4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-9(7-4-3-5-11-6-7)10(2,14)12-8(13)15-9/h3-6,14H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOGGXQIUBNJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=O)O1)(C)O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{2-hydroxy-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propoxy}phenyl)acetamide](/img/structure/B4328781.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(piperidin-1-ylsulfonyl)piperazine](/img/structure/B4328784.png)
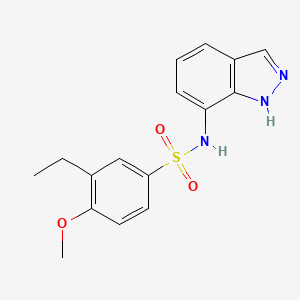
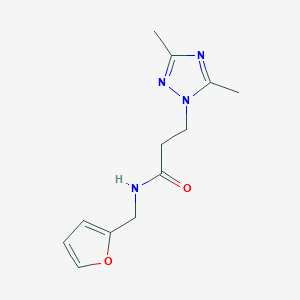
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-[3-(trifluoromethyl)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328800.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-(4-ethoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328808.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-(4-fluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328813.png)
![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B4328823.png)
![3'-(4-chlorophenyl)-1-[(3-phenylpyrrolidin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328824.png)
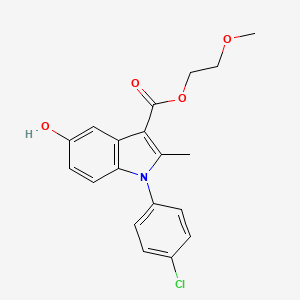
![2-methoxyethyl 5-hydroxy-2-methyl-1-{3-[(4-nitrophenyl)amino]propyl}-1H-indole-3-carboxylate](/img/structure/B4328843.png)
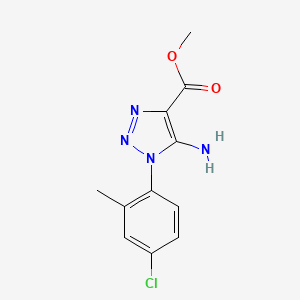
![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-ethoxypyridine](/img/structure/B4328871.png)
